molecular formula C18H16N2O3 B2644351 (E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol CAS No. 1798424-03-9

(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol

Cat. No.: B2644351
CAS No.: 1798424-03-9
M. Wt: 308.337
InChI Key: VCXQQYKXSMWKPY-BQYQJAHWSA-N
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Description

(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol is a synthetic organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline ring system substituted with a styryl group and two methoxy groups The (E)-configuration indicates the trans arrangement of the styryl group relative to the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.

    Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a vinyl halide (e.g., vinyl bromide) reacts with the quinoxaline derivative in the presence of a palladium catalyst and a base.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Heck reaction and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the styryl group can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of the corresponding ethyl derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Sodium ethoxide, potassium tert-butoxide

Major Products

    Oxidation: Quinoxaline N-oxides

    Reduction: Ethyl-substituted quinoxaline derivatives

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used

Scientific Research Applications

(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol has several scientific research applications:

    Medicinal Chemistry: This compound has potential as a pharmacophore for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Materials Science: The compound can be used as a building block for the synthesis of organic semiconductors and light-emitting materials.

    Biological Studies: It can serve as a probe for studying biological processes involving quinoxaline derivatives.

    Industrial Applications: The compound can be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The styryl group and methoxy substituents can influence the compound’s binding affinity and selectivity for these targets. In materials science, the compound’s electronic properties, such as its ability to participate in π-π stacking interactions, are crucial for its function as an organic semiconductor.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol:

    3-(3,5-dimethoxystyryl)quinoxalin-2-ol: Lacks the (E)-configuration, which may affect its chemical and biological properties.

    3-styrylquinoxalin-2-ol: Lacks the methoxy substituents, which can influence its reactivity and applications.

    3-(3,5-dimethoxyphenyl)quinoxalin-2-ol: Substituted with a phenyl group instead of a styryl group, leading to different properties and applications.

Uniqueness

This compound is unique due to its specific combination of a quinoxaline ring, a styryl group, and methoxy substituents. This combination imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry, materials science, and industrial chemistry.

Properties

IUPAC Name

3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-13-9-12(10-14(11-13)23-2)7-8-17-18(21)20-16-6-4-3-5-15(16)19-17/h3-11H,1-2H3,(H,20,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXQQYKXSMWKPY-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=NC3=CC=CC=C3NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=NC3=CC=CC=C3NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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